REACTION_CXSMILES
|
[ClH:1].[Br:2][C:3]1[CH:4]=[C:5](N)[CH:6]=[CH:7][C:8]=1[F:9].C(O[N+]([O-])=O)(C)(C)C.[S:19](=[O:21])=[O:20]>C(Cl)Cl.CO.[Cu](Cl)Cl>[Br:2][C:3]1[CH:4]=[C:5]([S:19]([Cl:1])(=[O:21])=[O:20])[CH:6]=[CH:7][C:8]=1[F:9] |f:4.5|
|
Name
|
|
Quantity
|
1.93 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)N
|
Name
|
|
Quantity
|
2.71 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
DCM MeOH
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
592 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
DCM MeOH
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
into the reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by SiO2 flash column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |